Molecular Weight and Formula Differentiation: A Defined C₉ Scaffold Between Classic Terpineols and Non-Methylated Analogs
The target compound (1-methyl-4-methylidenecyclohexyl)methanol possesses the molecular formula C₉H₁₆O with a molecular weight of 140.22 g/mol . It is structurally and quantitatively distinguishable from the fully methylated terpineol isomers (e.g., alpha-terpineol, gamma-terpineol), which have the formula C₁₀H₁₈O and a molecular weight of 154.25 g/mol [1]. This distinction is critical because this compound represents a defined nor-terpene scaffold used when a C₉ backbone is required for synthetic sequence fidelity or when the larger steric profile of C₁₀ terpineols would interfere with a target binding site.
| Evidence Dimension | Chemical Formula and Molecular Weight |
|---|---|
| Target Compound Data | C₉H₁₆O, MW 140.22 g/mol |
| Comparator Or Baseline | Alpha-terpineol: C₁₀H₁₈O, MW 154.25 g/mol; 4-Methylenecyclohexylmethanol: C₈H₁₄O, MW 126.20 g/mol |
| Quantified Difference | Delta MW = -14.03 vs alpha-terpineol (one less methylene); Delta MW = +14.02 vs 4-methylenecyclohexylmethanol (one more methyl) |
| Conditions | Atomic mass unit calculation based on standard IUPAC atomic weights (C=12.011, H=1.008, O=15.999) |
Why This Matters
This specific C₉ scaffold is essential when a research program or patent explicitly requires a defined nor-terpene intermediate; using a C₁₀ terpineol introduces an extra carbon that alters volatility, LogP, and downstream synthetic steps.
- [1] Altmeyers Encyclopedia. Terpineol. 2017. Discusses the isomeric mixture of terpineols. View Source
